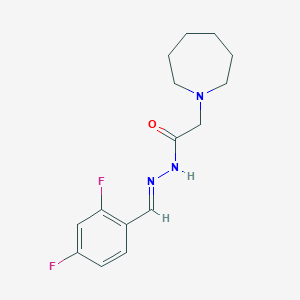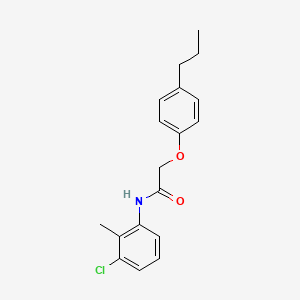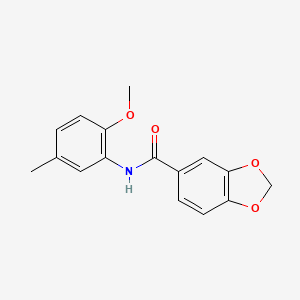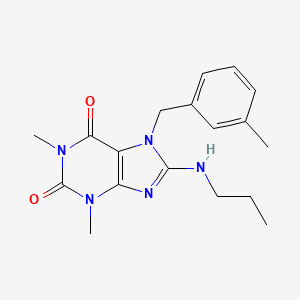
N-(2-hydroxycyclohexyl)-N-methyl-2-(2-naphthyloxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-substituted-3-aryl-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-l-enyl)propanamides, which share structural similarities with our compound of interest, involves a four-component reaction in aqueous medium, highlighting the method's mildness, good yields, and eco-friendliness (Dou et al., 2011).
Molecular Structure Analysis
The study of molecular structure is essential for understanding the compound's reactivity and properties. An example relevant to our analysis is the research on chiral dioxovanadium(V) complexes with single condensation products of 1,2-diaminocyclohexane and aromatic o-hydroxycarbonyl compounds. This study offers insights into the coordination geometry and molecular conformation, contributing to a deeper understanding of similar compounds' molecular structures (Kwiatkowski et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving the compound include the transformation of hydroxysteroids into corresponding carbamic acid esters, showcasing the compound's reactivity and potential for labeling in analytical chemistry (Nakajima et al., 1993). Additionally, the synthesis of 2-[(4-[18F]Fluorobenzoyloxy)methyl]-1,4-naphthalenedione from related precursors using dicyclohexyl carbodiimide demonstrates the compound's versatility in synthesizing imaging agents (Ackermann et al., 2011).
Physical Properties Analysis
The physical properties of similar compounds, such as stability in various environments and crystallization behavior, are crucial for understanding their applications and handling. For instance, the stability of [18F]1 in plasma and saline, but rapid metabolism in rat liver fractions, indicates specific considerations for its use in vivo (Ackermann et al., 2011).
Applications De Recherche Scientifique
Anti-Inflammatory and 5-Lipoxygenase Inhibitory Activity
Research by Murray et al. (1991) introduced novel derivatives related to N-(2-hydroxycyclohexyl)-N-methyl-2-(2-naphthyloxy)propanamide, showcasing their synthesis and evaluation for anti-inflammatory and 5-lipoxygenase inhibitory activities. Their study, which involves a series of 6-(6-alkoxy-2-naphthyl)oxoalkanoates and alkanamides, highlighted compound 28's notable efficacy, demonstrating approximately double the potency of ibuprofen in an adjuvant arthritis assay and exhibiting significant inhibition of 5-lipoxygenase in rat basophilic leukemia cells with an IC50 of 0.25 micromolar (Murray et al., 1991).
Antimicrobial Activity
Evren et al. (2020) synthesized N-(naphthalen-1-yl)propanamide derivatives and assessed their antimicrobial efficacy. These derivatives, particularly those modified with 2-mercapto aryl or dithiocarbamate salt, displayed notable activity against a range of bacteria and fungi. Specific compounds demonstrated antifungal activity comparable to ketoconazole and showed anti-gram-positive bacterial activity at levels half the potency of chloramphenicol (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Photophysics and Vibronic Interaction
Bangal et al. (1996) conducted a photophysical study on chalcone derivatives closely related to the structural framework of N-(2-hydroxycyclohexyl)-N-methyl-2-(2-naphthyloxy)propanamide. Their research offered insights into the solvent-dependent triplet quantum yield and lifetime of naphthalene derivatives, providing valuable information on the photophysics and vibronic interactions critical for understanding the electronic properties and potential applications of such compounds (Bangal, Lahiri, Kar, & Chakravorti, 1996).
Environmental Degradation
Research on the degradation of naphthenic acids by Song et al. (2022) used biochar/iron oxide composites to activate peroxymonosulfate for the removal of model naphthenic acid compounds, demonstrating the environmental applications of naphthalene derivatives in treating persistent organic pollutants. This study highlights the compound's potential in environmental cleanup and pollution mitigation strategies (Song, How, Huang, & El-Din, 2022).
Fluorescent Film for Aniline Vapor Detection
Fan et al. (2016) developed a fluorescent film based on derivatization of naphthalene diimide, demonstrating its sensitivity and selectivity to aniline vapor. This innovation showcases the application of N-(2-hydroxycyclohexyl)-N-methyl-2-(2-naphthyloxy)propanamide related compounds in developing high-performance fluorescent sensing films for environmental monitoring (Fan et al., 2016).
Propriétés
IUPAC Name |
N-(2-hydroxycyclohexyl)-N-methyl-2-naphthalen-2-yloxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-14(20(23)21(2)18-9-5-6-10-19(18)22)24-17-12-11-15-7-3-4-8-16(15)13-17/h3-4,7-8,11-14,18-19,22H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNHSTMUFOLCTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CCCCC1O)OC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxycyclohexyl)-N-methyl-2-(naphthalen-2-yloxy)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-5-[(morpholin-4-ylimino)methyl]phenol](/img/structure/B5537925.png)




![(1S*,5R*)-3-(5-acetyl-2-pyridinyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537949.png)
![4-[2-(2,4-dimethylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5537960.png)
![N-methyl-5-{1-[3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide hydrochloride](/img/structure/B5537968.png)


![3-[(3-methoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5537993.png)

